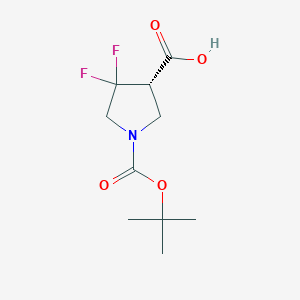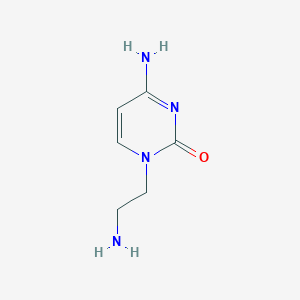
2-Chloro-10-phenylacridin-9(10h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-10-phenylacridin-9(10H)-one is a chemical compound with the molecular formula C20H12ClNO. It belongs to the class of acridine derivatives, which are known for their diverse applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-10-phenylacridin-9(10H)-one typically involves the reaction of 2-chloroacridine with benzaldehyde under acidic conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the acridinone structure. The reaction mixture is then heated to reflux, and the product is isolated through crystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are employed to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-10-phenylacridin-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of acridone quinones.
Reduction: Formation of acridine amines.
Substitution: Formation of various substituted acridines depending on the nucleophile used.
Scientific Research Applications
2-Chloro-10-phenylacridin-9(10H)-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Biology: Studied for its potential as an intercalating agent in DNA, which can be useful in cancer research.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 2-Chloro-10-phenylacridin-9(10H)-one involves its ability to intercalate into DNA strands, disrupting the normal function of the DNA. This intercalation can inhibit DNA replication and transcription, leading to cell death. The compound targets specific molecular pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Chloroacridine: A precursor in the synthesis of 2-Chloro-10-phenylacridin-9(10H)-one.
10-Phenylacridin-9(10H)-one: Lacks the chlorine substituent but shares a similar acridine core structure.
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chlorine and phenyl groups enhances its ability to interact with biological molecules, making it a valuable compound in medicinal chemistry and material science research.
Properties
CAS No. |
6321-64-8 |
|---|---|
Molecular Formula |
C19H12ClNO |
Molecular Weight |
305.8 g/mol |
IUPAC Name |
2-chloro-10-phenylacridin-9-one |
InChI |
InChI=1S/C19H12ClNO/c20-13-10-11-18-16(12-13)19(22)15-8-4-5-9-17(15)21(18)14-6-2-1-3-7-14/h1-12H |
InChI Key |
PEPZMVGRMPVTKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


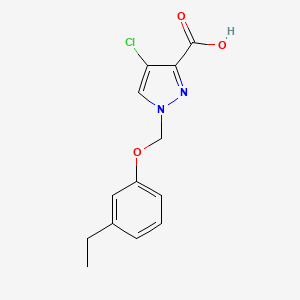
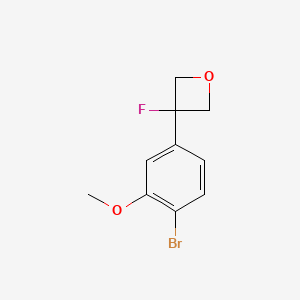
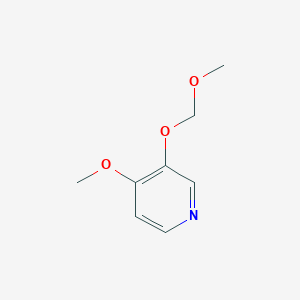
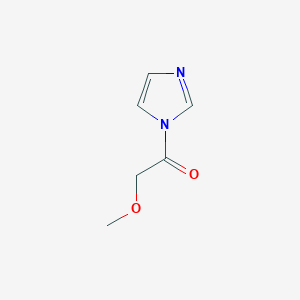
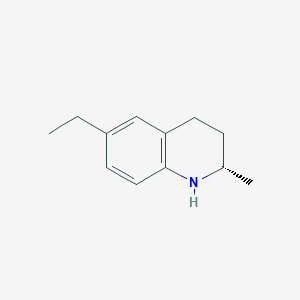
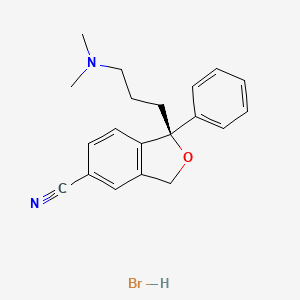
![10,16-bis(3,5-ditert-butylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12932680.png)
![8-Azaspiro[4.5]decan-1-ol](/img/structure/B12932687.png)
![N~1~-[2-(Dibutylamino)ethyl]-9-oxo-9,10-dihydroacridine-1,2-disulfonamide](/img/structure/B12932688.png)
![1-{[4-(9H-beta-Carbolin-9-yl)anilino]oxy}ethan-1-one](/img/structure/B12932696.png)
